(2Z)-2-methylbut-2-ene-1,4-diol
Overview
Description
(2Z)-2-Methylbut-2-ene-1,4-diol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. The compound is characterized by the presence of a double bond between the second and third carbon atoms, with the hydroxyl groups located at the first and fourth positions. The “2Z” notation indicates the configuration of the double bond, where the higher priority substituents are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-methylbut-2-ene-1,4-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-methyl-1,3-butadiene. This process includes the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 2-methyl-1,3-butadiene to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-Methylbut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products:
Oxidation: Formation of 2-methylbut-2-ene-1,4-dial or 2-methylbut-2-ene-1,4-dioic acid.
Reduction: Formation of 2-methylbutane-1,4-diol.
Substitution: Formation of halogenated derivatives like 2-methylbut-2-ene-1,4-dichloride.
Scientific Research Applications
(2Z)-2-Methylbut-2-ene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-methylbut-2-ene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and other proteins, affecting biochemical pathways. The compound’s reactivity and ability to undergo various chemical transformations make it a versatile tool in research and industrial applications.
Comparison with Similar Compounds
(2E)-2-Methylbut-2-ene-1,4-diol: The E-isomer of the compound, with different spatial arrangement of substituents.
2-Methylbutane-1,4-diol: A saturated diol without the double bond.
2-Methyl-1,3-butadiene: The precursor used in the synthesis of (2Z)-2-methylbut-2-ene-1,4-diol.
Uniqueness: this compound is unique due to its specific configuration and the presence of both hydroxyl groups and a double bond. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(Z)-2-methylbut-2-ene-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h2,6-7H,3-4H2,1H3/b5-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXLJBCLEUWWCG-DJWKRKHSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CO)/CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.